4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid
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Overview
Description
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or anhydrides, while reduction can produce hydrogenated aromatic compounds.
Scientific Research Applications
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-carboxyphenyl)benzoic acid: Similar structure but lacks the methyl groups.
4-methoxyphenylboronic acid: Contains a methoxy group instead of carboxylic acids.
3-methoxyphenylboronic acid: Similar aromatic structure with a methoxy group.
Uniqueness
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid is unique due to the presence of multiple carboxylic acid groups and methyl substituents, which confer distinct chemical reactivity and potential for diverse applications .
Biological Activity
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound comprises a benzoic acid backbone with multiple carboxy and methyl substituents, enhancing its chemical reactivity and biological interactions. Its structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10 | Apoptosis induction |
HT-29 (Colon) | 15 | Cell cycle arrest |
A549 (Lung) | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been assessed for anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity
Cytokine | Concentration (pg/mL) | Effect (%) |
---|---|---|
TNF-α | 100 | -40 |
IL-6 | 50 | -35 |
IL-1β | 75 | -30 |
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Cell Proliferation: The compound disrupts microtubule assembly, leading to cell cycle arrest.
- Induction of Apoptosis: It activates caspases, which are crucial for the apoptotic pathway.
- Modulation of Cytokine Production: The compound downregulates inflammatory cytokines through NF-kB pathway inhibition.
Study on Breast Cancer Cells
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with the compound resulted in significant morphological changes indicative of apoptosis. The study reported an increase in caspase-3 activity by 1.5 times at a concentration of 10 µM.
Colon Carcinogenesis Model
In a rat model of colon carcinogenesis, administration of the compound significantly reduced the number of aberrant crypt foci (ACF), a precursor to colorectal cancer. The high-dose group (8 mg/kg) showed a reduction in ACF by approximately 60% compared to the control group.
Toxicity and Safety Profile
Toxicological evaluations indicate that the compound has a favorable safety profile with no significant mutagenic effects observed in Ames tests. LD50 values suggest it poses low lethality risk at therapeutic doses.
Table 3: Toxicity Profile
Test | Result |
---|---|
Ames Test | Negative |
LD50 (mg/kg) | >200 |
Properties
Molecular Formula |
C30H24O6 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C30H24O6/c1-16-10-19(4-7-25(16)28(31)32)22-13-23(20-5-8-26(29(33)34)17(2)11-20)15-24(14-22)21-6-9-27(30(35)36)18(3)12-21/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36) |
InChI Key |
VYRMVYIXAWHXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)O)C)C4=CC(=C(C=C4)C(=O)O)C)C(=O)O |
Origin of Product |
United States |
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